

# Application Notes and Protocols for the Synthesis of 5-Acetoxy-7-hydroxyflavone

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## Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081

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## Application Notes

**5-Acetoxy-7-hydroxyflavone** is a synthetic derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). Chrysin itself exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic application can be limited by poor solubility and bioavailability. The selective acetylation of chrysin at the 7-position to yield **5-Acetoxy-7-hydroxyflavone** is a strategic modification aimed at improving its pharmacokinetic properties and potentially modulating its biological activity.

The synthesis protocol described herein relies on the differential acidity of the two hydroxyl groups on the chrysin scaffold. The 5-hydroxyl group is intramolecularly hydrogen-bonded to the adjacent carbonyl group at position 4, which makes it less acidic and less nucleophilic compared to the 7-hydroxyl group. This difference in reactivity allows for the regioselective acetylation at the 7-position under controlled conditions, using a mild base and an acetylating agent. This targeted modification provides a valuable tool for structure-activity relationship (SAR) studies and the development of novel flavonoid-based therapeutic agents.

## Synthesis Pathway

The synthesis of **5-Acetoxy-7-hydroxyflavone** is achieved through the regioselective acetylation of 5,7-dihydroxyflavone (chrysin) at the 7-position.

Reaction: 5,7-Dihydroxyflavone (Chrysin) + Acetic Anhydride --(Pyridine, 0°C to RT)--> **5-Acetoxy-7-hydroxyflavone**

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-Acetoxy-7-hydroxyflavone**.

Parameter	Value
Starting Material	5,7-Dihydroxyflavone (Chrysin)
Molecular Weight (Chrysin)	254.24 g/mol
Product	5-Acetoxy-7-hydroxyflavone
Molecular Weight (Product)	296.26 g/mol
Theoretical Yield	To be calculated based on starting mass
Expected Percentage Yield	80-90%
Appearance	White to pale yellow solid
Melting Point	To be determined experimentally

## Experimental Protocol

This protocol details the methodology for the selective synthesis of **5-Acetoxy-7-hydroxyflavone** from chrysin.

Materials and Reagents:

Reagent	Molecular Weight (g/mol )	Molar Ratio	Quantity (Example)
5,7-Dihydroxyflavone (Chrysin)	254.24	1.0	1.0 g (3.93 mmol)
Acetic Anhydride	102.09	1.1	0.44 mL (4.32 mmol)
Pyridine (anhydrous)	79.10	Solvent	20 mL
Dichloromethane (DCM)	84.93	Solvent	100 mL
Hydrochloric Acid (1 M)	36.46	Work-up	50 mL
Saturated Sodium Bicarbonate	84.01	Work-up	50 mL
Brine	-	Work-up	50 mL
Anhydrous Sodium Sulfate	142.04	Drying Agent	As needed
Ethanol	46.07	Recrystallization	As needed

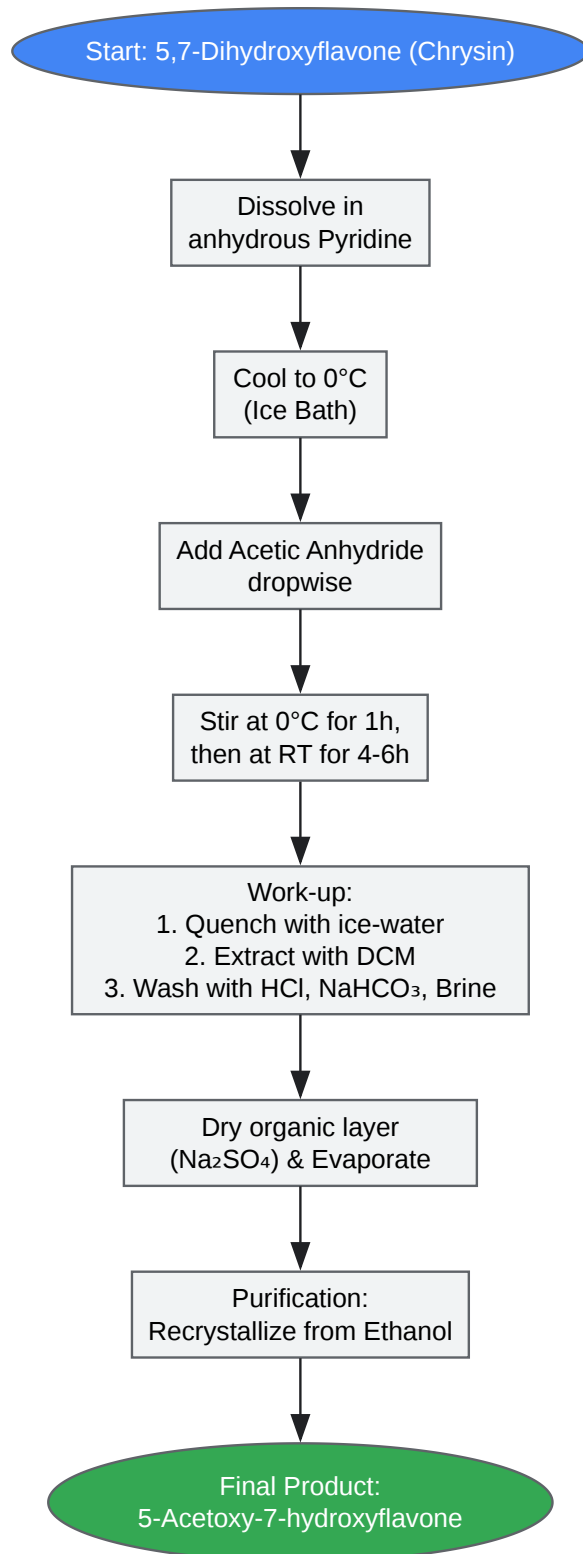
#### Procedure:

- Reaction Setup:
  - To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5,7-dihydroxyflavone (chrysin) (1.0 g, 3.93 mmol).
  - Add anhydrous pyridine (20 mL) to dissolve the chrysin.
  - Cool the flask to 0°C in an ice bath.
- Acetylation Reaction:
  - Slowly add acetic anhydride (0.44 mL, 4.32 mmol) dropwise to the stirred solution over 5 minutes.

- Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).
- Work-up:
  - Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
  - Extract the aqueous mixture with dichloromethane (3 x 50 mL).
  - Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 25 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 25 mL) to remove excess acetic acid, and finally with brine (50 mL).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purification:
  - Recrystallize the crude solid from ethanol to obtain pure **5-Acetoxy-7-hydroxyflavone** as a white to pale yellow crystalline solid.
  - Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
- Characterization:
  - Determine the melting point of the purified product.
  - Characterize the structure using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm the selective acetylation at the 7-position. The characteristic downfield shift of the proton at C-6 and C-8, and the disappearance of the 7-OH proton signal in the  $^1\text{H}$  NMR spectrum, along with the appearance of an acetyl proton signal, will confirm the structure.

## Diagrams

### Synthesis Workflow for 5-Acetoxy-7-hydroxyflavone



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Caption: Synthesis workflow from chrysin to **5-Acetoxy-7-hydroxyflavone**.

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